molecular formula C10H8N2O4 B2677622 [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol CAS No. 605663-76-1

[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol

Cat. No.: B2677622
CAS No.: 605663-76-1
M. Wt: 220.184
InChI Key: CQRBUCNIAWIELB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol typically involves the reaction of 4-nitroacetophenone with dimethyl oxalate in the presence of sodium methoxide in methanol. This reaction is followed by treatment with hydroxyamino hydrochloride and toluene-4-sulfonic acid in methanol under heating conditions . The overall process involves multiple steps, including condensation and cyclization reactions.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of [3-(4-Nitro-phenyl)-isoxazol-5-YL]-carboxylic acid.

    Reduction: Formation of [3-(4-Amino-phenyl)-isoxazol-5-YL]-methanol.

    Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of other heterocyclic compounds.
  • Acts as a building block for the synthesis of complex molecules.

Biology:

  • Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which is known to exhibit antibacterial properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: [3-(4-Nitro-phenyl)-isoxazol-5-yl]-methanol
  • Molecular Formula : C₁₀H₈N₂O₄ (corrected from C₉H₇N₃O₄ in some sources)
  • Molar Mass : 220.18 g/mol
  • Physical Properties: White to pale yellow crystalline solid; insoluble in water, soluble in ethanol, ether, and chloroform .

Synthesis: Prepared via cyclocondensation of nitrobenzaldehyde with hydroxylamine hydrochloride to form 3-(4-nitrophenyl)-5-isoxazolone, followed by reduction to yield the methanol derivative .

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Compound Substituent Molecular Formula Molar Mass (g/mol) Key Properties
[3-(4-NO₂-Ph)-isoxazol-5-yl]-methanol 4-Nitrophenyl C₁₀H₈N₂O₄ 220.18 Insoluble in water; stable at 2–8°C
[3-(4-F-Ph)-5-Me-isoxazol-4-yl]-methanol 4-Fluorophenyl, 5-Me C₁₁H₁₀FNO₂ 207.21 Soluble in DMSO, methanol; melting point unreported
[3-(3-Br-Ph)-isoxazol-5-yl]-methanol 3-Bromophenyl C₁₀H₈BrNO₂ 254.08 LogP = 2.60; soluble in chloroform
[3-(4-CF₃-Ph)-isoxazol-5-yl]-methanol 4-Trifluoromethylphenyl C₁₁H₈F₃NO₂ 243.18 Melting point: 96–97.5°C; predicted boiling point: 343.6°C
[3-(4-MeO-Ph)-isoxazol-5-yl]-methanol 4-Methoxyphenyl C₁₁H₁₁NO₃ 205.21 Used in pharmaceutical intermediates; CAS 206055-86-9

Key Observations :

  • Lipophilicity : Bromo and trifluoromethyl substituents increase LogP (e.g., 2.60 for bromo vs. 1.37 for nitro derivatives) .
  • Solubility : Methoxy and fluoro groups enhance polar solubility (e.g., DMSO solubility in fluorophenyl analog) .
  • Thermal Stability : Nitro and trifluoromethyl groups confer higher melting points due to stronger intermolecular interactions .

Enzyme Binding Affinity (SOD1 Inhibition)

Compound Binding Affinity (kcal/mol) RMSD Implications
[3-(Benzyloxy)-isoxazol-5-yl]-methanol −9.41 1.59 Strong inhibitor; stable binding
[3-(4-NO₂-Ph)-isoxazol-5-yl]-methanol −7.42 (estimated) 3.59 Weaker interaction; nitro group may reduce affinity

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., NO₂) reduce binding affinity compared to electron-donating groups (e.g., benzyloxy) due to altered electronic interactions with SOD1 .

Antimicrobial Activity

  • Chlorophenyl Analog (e.g., RTI-177): Demonstrated cocaine antagonist activity but lower reinforcing strength compared to nitro derivatives .

Challenges :

  • Nitro derivatives require controlled reduction steps to avoid over-reduction to amino groups .
  • Halogenated analogs (Br, Cl) need inert conditions to prevent dehalogenation .

Biological Activity

[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the nitro group and the isoxazole ring structure contributes to its potential as an antimicrobial, anticancer, and anti-inflammatory agent. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and comparative studies with related compounds.

The compound can be synthesized through various methods, including cycloaddition reactions involving aryl aldehydes and hydroxylamine derivatives. The nitro group is known for enhancing biological activity, particularly in antimicrobial and anticancer contexts.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The mechanism is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates capable of disrupting bacterial cell wall synthesis or membrane integrity. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria.

Microorganism Activity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Pseudomonas aeruginosa10 mm

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit cell proliferation in several cancer cell lines, including HeLa and MDA-MB-231. The observed cytotoxic effects are linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM)
HeLa8.5
MDA-MB-23110.2
HepG29.0

The anticancer mechanism involves the inhibition of key proteins such as PARP and AKT, leading to reduced DNA replication and increased apoptosis.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity has been observed in models of induced inflammation where the compound reduced markers such as TNF-alpha and IL-6.

Comparative Studies

Comparative analysis with similar compounds reveals that the presence of the nitro group in this compound significantly enhances its biological activity compared to analogs lacking this functional group.

Compound Activity
3-(4-Aminophenyl)-isoxazol-5-YL-methanolModerate antibacterial
3-(4-Methylphenyl)-isoxazol-5-YL-methanolLow cytotoxicity

Case Studies

  • Antimicrobial Efficacy : A study conducted by Tiwari et al. (2021) demonstrated that derivatives of isoxazole, including this compound, showed enhanced antibacterial activity when tested against clinical strains of bacteria.
  • Anticancer Mechanisms : Research by MDPI (2021) highlighted that compounds similar to this compound exhibited multi-target anticancer activity through pathways involving topoisomerase inhibition and apoptosis induction.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol?

The synthesis typically involves cycloaddition or cyclization strategies. For example, nitrile oxides generated from substituted benzaldehyde oximes (e.g., 4-nitrobenzaldehyde oxime) can undergo [3+2] cycloaddition with alkynes or alkenes. A hypervalent iodine reagent (e.g., PIFA) is often used to facilitate this reaction, yielding isoxazole derivatives . Alternatively, oxime intermediates derived from substituted aldehydes can be cyclized using dichloromethane and triethylamine in the presence of N-chlorosuccinimide to form the isoxazole core . Purification via column chromatography and recrystallization is standard.

Q. How can researchers verify the purity and structural integrity of this compound?

Key characterization methods include:

  • IR Spectroscopy : To confirm functional groups (e.g., O–H stretch of methanol at ~3200–3400 cm⁻¹, nitro group absorption at ~1519–1345 cm⁻¹) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to resolve aromatic protons (δ ~8.3–7.5 ppm for nitroaryl groups) and the isoxazole-methanol moiety (δ ~4.4 ppm for CH2_2OH) .
  • Mass Spectrometry : HRMS to validate molecular weight and isotopic patterns.

Q. What solvents and conditions are optimal for recrystallizing this compound?

Ethyl acetate/hexane mixtures (e.g., 1:2 ratio) are effective for recrystallization, as demonstrated for structurally similar isoxazole-methanol derivatives. Solvent polarity must balance solubility and crystal nucleation rates .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during isoxazole ring formation?

Regioselectivity in cycloaddition reactions depends on electronic and steric factors. Substituted nitrile oxides (e.g., electron-deficient 4-nitrobenzaldehyde oxime) favor specific alkyne positions. Solvent choice (e.g., dichloromethane vs. THF) and acid-binding agents (e.g., triethylamine) can modulate reactivity and selectivity . Computational modeling (DFT) may predict transition states to guide experimental optimization.

Q. What strategies mitigate instability of the nitro group under reaction conditions?

The nitro group is sensitive to reducing agents and high temperatures. To prevent decomposition:

  • Use mild oxidants (e.g., hypervalent iodine reagents) instead of strong acids/bases.
  • Conduct reactions at lower temperatures (e.g., −78°C for chlorosulfonyl isocyanate-mediated steps) .
  • Monitor reaction progress via TLC or HPLC to minimize overexposure to harsh conditions.

Q. How can crystallographic data resolve discrepancies in molecular conformation or packing?

Single-crystal X-ray diffraction with programs like SHELXL provides unambiguous structural data. For example, SHELX refinement can resolve torsional angles in the isoxazole ring and nitro-phenyl orientation, addressing inconsistencies in NMR or IR interpretations . High-resolution data (d-spacing < 1 Å) is critical for accurate electron density mapping.

Q. How should researchers design biological activity studies for this compound?

  • Antimicrobial Assays : Follow protocols for structurally related isoxazole derivatives, such as broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi) .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., nitro position, methanol group) and compare bioactivity. Include controls for nitro group-mediated redox effects.

Q. What analytical approaches reconcile contradictory spectroscopic or bioassay data?

  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., de-nitrated or oxidized derivatives).
  • Dosage-Response Curves : Confirm bioactivity trends across multiple concentrations to rule out assay-specific artifacts.
  • Cross-Validation : Compare crystallographic data with DFT-optimized geometries to resolve NMR/IR ambiguities .

Q. Methodological Tables

Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
Starting Material4-Nitrobenzaldehyde oxime
Cyclization ReagentPIFA (hypervalent iodine)
Solvent SystemDichloromethane/Triethylamine
Purification MethodEthyl acetate/hexane recrystallization
Yield Range66–73%

Table 2. Spectroscopic Benchmarks

TechniqueKey SignalsReference
IR1519 cm⁻¹ (NO2_2), 3200–3400 cm⁻¹ (O–H)
1^1H NMR (CDCl3_3)δ 8.36 (2H, aryl), 4.43 (2H, CH2_2OH)
HRMSm/z 266.0692 (M+H+^+)

Properties

IUPAC Name

[3-(4-nitrophenyl)-1,2-oxazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-6-9-5-10(11-16-9)7-1-3-8(4-2-7)12(14)15/h1-5,13H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRBUCNIAWIELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-nitro-benzaldehyde oxime (2.40 g, 14.4 mmol) was dissolved in methylene chloride (70 ml, 0.2 M), and then propargyl alcohol (2.51 ml, 43.2 mmol) was added to the solution. To the resulting solution was slowly added dropwise 10% NaOCl (17.8 ml, 28.8 mmol) using a dropping funnel. After the addition of NaOCl was completed, the mixture was stirred for about 5 hours while increasing the temperature slowly to room temperature. The completion of the reaction was confirmed by liquid chromatography, and then the mixture was distilled under reduced pressure to remove methylene chloride. Water (200 ml) was added to the residue and the resulting solid was filtered off. The filtered compound was washed with excess of water and finally washed with diethyl ether. The thus-obtained solid compound was recrystallized from ethyl acetate/hexane (1:2) to obtain [3-(4-nitro-phenyl)-isoxazol-5-yl]-methanol in a white sold phase.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.51 mL
Type
reactant
Reaction Step Two
Name
Quantity
17.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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